3-(1-Methyl-1H-imidazol-4-yl)propiolic acid
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Overview
Description
3-(1-Methyl-1H-imidazol-4-yl)propiolic acid is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. This particular compound is characterized by the presence of a propiolic acid group attached to the imidazole ring, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methyl-1H-imidazol-4-yl)propiolic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through various methods, including the cyclization of amido-nitriles or the condensation of aldehydes with amines and nitriles.
Introduction of the Propiolic Acid Group: The propiolic acid group can be introduced through the reaction of the imidazole derivative with propiolic acid or its derivatives under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
3-(1-Methyl-1H-imidazol-4-yl)propiolic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the propiolic acid group to other functional groups such as alcohols.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while reduction can produce imidazole alcohols.
Scientific Research Applications
3-(1-Methyl-1H-imidazol-4-yl)propiolic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(1-Methyl-1H-imidazol-4-yl)propiolic acid involves its interaction with molecular targets and pathways within biological systems. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The propiolic acid group can also participate in reactions that alter cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 1H-Imidazole-4-propanoic acid
- 1H-Imidazole-5-propanoic acid
- 3-(Imidazol-4(5)-yl)propionic acid
- Deamino-histidine
- Dihydrourocanic acid
Uniqueness
3-(1-Methyl-1H-imidazol-4-yl)propiolic acid is unique due to the presence of the propiolic acid group, which imparts distinct reactivity and properties compared to other imidazole derivatives. This uniqueness makes it valuable in various research and industrial applications.
Properties
Molecular Formula |
C7H6N2O2 |
---|---|
Molecular Weight |
150.13 g/mol |
IUPAC Name |
3-(1-methylimidazol-4-yl)prop-2-ynoic acid |
InChI |
InChI=1S/C7H6N2O2/c1-9-4-6(8-5-9)2-3-7(10)11/h4-5H,1H3,(H,10,11) |
InChI Key |
PXRGCPFXAQUOEE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=C1)C#CC(=O)O |
Origin of Product |
United States |
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